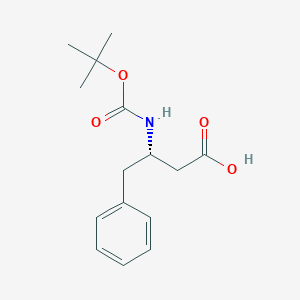

(S)-3-(Boc-amino)-4-phenylbutyric acid

描述

(S)-3-(Boc-amino)-4-phenylbutyric acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion . The reaction conditions often involve mild bases such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis techniques is also common in industrial settings to facilitate the production of peptides and other complex molecules .

化学反应分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions, yielding the free amine for downstream applications:

- Mechanistic Insight : Protonation of the Boc carbamate triggers cleavage, releasing CO₂ and tert-butanol. The reaction is efficient and preserves stereochemistry .

Peptide Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation, critical in solid-phase peptide synthesis (SPPS):

| Coupling Agent | Base | Solvent | Application | Yield | Reference |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | Conjugation with amino acid residues | 85–92% | |

| DCC/HOBt | N/A | THF | Macrocyclic peptide synthesis | 78% |

- Key Findings :

Esterification and Amide Formation

The carboxylic acid is functionalized to esters or amides for enhanced solubility or targeted delivery:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ (catalytic) | Methyl ester derivative | 88% | |

| Amidation | EDCI, NHS, amine nucleophile | (S)-3-(Boc-amino)-4-phenylbutyramide | 82% |

- Notable Applications :

Selective Functionalization of the Phenyl Ring

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | 4-Bromo-phenyl derivative | 65% | |

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-phenyl analogue | 58% |

Role in Multi-Component Reactions

The compound participates in Ugi and Passerini reactions after Boc deprotection:

| Reaction | Components | Product | Yield | Reference |

|---|---|---|---|---|

| Ugi reaction | Isocyanide, aldehyde, amine | Peptoid-like macrocycle | 75% | |

| Passerini reaction | Isocyanide, ketone | α-Acyloxyamide derivative | 68% |

Stability and Side Reactions

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has shown particular promise in developing drugs targeting neurological disorders. The ability to modify its structure allows researchers to create derivatives that can interact with specific biological targets effectively.

Case Study:

A study highlighted its use in synthesizing compounds aimed at treating neurodegenerative diseases. For instance, modifications of (S)-3-(Boc-amino)-4-phenylbutyric acid have been explored for their potential neuroprotective effects, demonstrating the compound's versatility in drug design .

Peptide Synthesis

Solid-Phase Peptide Synthesis:

this compound is widely used in solid-phase peptide synthesis (SPPS). Its Boc (tert-butyloxycarbonyl) protecting group facilitates the formation of complex peptides with desired functionalities, which are crucial for therapeutic applications.

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Antibody Production | Used to synthesize peptide antigens for immunization |

| Drug Development | Aids in creating peptide-based drugs for targeted therapy |

| Vaccine Development | Essential for synthesizing peptide vaccines against pathogens |

Biochemical Research

Enzyme Interactions and Protein Folding:

The compound is valuable for studying enzyme interactions and protein folding mechanisms. It can serve as a chemical chaperone, helping to stabilize proteins and enhance their functional properties.

Case Study:

Research has demonstrated that this compound can improve protein folding efficiency in vitro, particularly under stress conditions that typically lead to misfolding . This property is crucial for understanding diseases associated with protein misfolding.

Cosmetic Formulations

Skin Care Applications:

Due to its biochemical properties, this compound is also being explored in cosmetic formulations. Its ability to enhance skin hydration and elasticity makes it a candidate for skincare products aimed at anti-aging.

Data Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Moisturizers | Enhances skin hydration |

| Anti-aging Creams | Improves skin elasticity |

| Serums | Provides targeted treatment for skin issues |

Food Industry

Potential as a Food Additive:

Research indicates that this compound could be explored as a food additive to enhance flavor profiles or as a nutritional supplement. Its safety profile and functional benefits make it an attractive candidate for health-focused food products.

Case Study:

Investigations into its use as a flavor enhancer have shown promising results, suggesting that it could be incorporated into various food formulations without compromising safety or quality .

作用机制

The mechanism of action of (S)-3-(Boc-amino)-4-phenylbutyric acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can engage in various biochemical pathways, forming peptides or other biologically active molecules .

相似化合物的比较

Similar Compounds

(S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid: Another Boc-protected amino acid used in peptide synthesis.

N-Boc-protected amino acids: A broad class of compounds used for similar purposes in organic synthesis.

Uniqueness

(S)-3-(Boc-amino)-4-phenylbutyric acid is unique due to its specific structure, which includes a phenyl group and a Boc-protected amino group. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable compound in both research and industrial settings .

生物活性

(S)-3-(Boc-amino)-4-phenylbutyric acid, a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the context of neuroprotection and muscle performance enhancement. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.332 g/mol

- Melting Point : 100-104 °C

- Boiling Point : 444.8 ± 38.0 °C at 760 mmHg

- Density : 1.139 g/cm³

These properties indicate that this compound is stable under various conditions, making it suitable for laboratory and potential therapeutic applications .

This compound functions primarily as a chemical chaperone , which means it assists in protein folding and stabilization within cells. This activity is particularly relevant in conditions of cellular stress, such as neurodegenerative diseases and muscle wasting syndromes.

Key Mechanisms:

- Reduction of Endoplasmic Reticulum Stress : The compound has been shown to alleviate stress in the endoplasmic reticulum (ER), a critical organelle involved in protein synthesis and folding. This action is beneficial in models of Alzheimer's disease, where ER stress is prevalent .

- Enhancement of Protein Synthesis : Studies indicate that this compound can improve protein synthesis rates in astrocytic cell models, which are crucial for maintaining neuronal health .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by improving cellular resilience against stressors. In particular:

- Astrocyte Models : In vitro studies demonstrate that treatment with this compound enhances protein synthesis and reduces apoptosis in astrocytes exposed to thapsigargin, a known inducer of ER stress .

Ergogenic Benefits

The compound has also been studied for its ergogenic effects:

- Muscle Performance : As an amino acid derivative, it influences the secretion of anabolic hormones and aids in muscle recovery post-exercise. This suggests its potential utility as a dietary supplement for athletes .

Case Studies

-

Alzheimer's Disease Model :

- Objective : To assess the impact of this compound on protein synthesis in astrocytes.

- Methodology : Astrocytic cells were treated with varying concentrations of the compound.

- Findings : Enhanced protein synthesis was observed alongside reduced markers of ER stress, indicating potential therapeutic benefits for neurodegenerative conditions.

-

Exercise-Induced Muscle Damage :

- Objective : To evaluate the effects of this compound on muscle recovery.

- Methodology : Subjects engaged in high-intensity exercise followed by supplementation with the compound.

- Findings : Participants reported decreased muscle soreness and improved recovery times, supporting its use as an ergogenic aid.

Research Findings Summary

属性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKWQHCPHJQANL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375820 | |

| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51871-62-6 | |

| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。